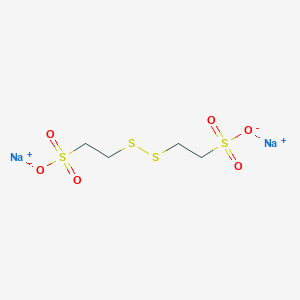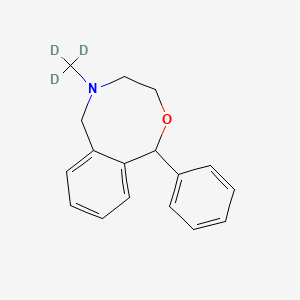
Nefopam-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nefopam-d3, also known as Fenazoxine-d3, is a deuterium-labeled version of Nefopam, a centrally acting non-opioid analgesic. Nefopam is primarily used to treat moderate to severe pain, especially post-surgical pain. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nefopam-d3 involves the introduction of deuterium atoms into the Nefopam molecule. One common method is the catalytic hydrogenation of Nefopam in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterium-labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient and consistent labeling. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions
Nefopam-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and alkylating agents such as methyl iodide are employed.
Major Products Formed
Oxidation: Nefopam N-oxide
Reduction: Nefopam amine derivatives
Substitution: Halogenated and alkylated Nefopam derivatives
Scientific Research Applications
Nefopam-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Nefopam in biological samples.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of Nefopam.
Medicine: Utilized in clinical trials to evaluate the efficacy and safety of Nefopam in pain management.
Industry: Applied in the development of new analgesic formulations and drug delivery systems
Mechanism of Action
Nefopam-d3 exerts its analgesic effects through multiple mechanisms:
Triple Monoamine Reuptake Inhibition: Inhibits the reuptake of serotonin, norepinephrine, and dopamine, enhancing their levels in the synaptic cleft and contributing to pain relief.
Modulation of Glutamatergic Transmission: Reduces glutamate release, which plays a role in pain perception.
Calcium Influx Inhibition: Inhibits calcium influx, reducing neuronal excitability and pain transmission
Comparison with Similar Compounds
Nefopam-d3 is compared with other similar compounds to highlight its uniqueness:
Orphenadrine: Both Nefopam and Orphenadrine are centrally acting analgesics, but Nefopam has a broader spectrum of action due to its triple monoamine reuptake inhibition.
Diphenhydramine: While both compounds have antihistaminic properties, Nefopam’s analgesic effects are more pronounced.
Fluorophenyl and Naphthyl Derivatives: These analogs of Nefopam have been synthesized to explore their analgesic properties, but this compound remains unique due to its deuterium labeling
Conclusion
This compound is a valuable compound in scientific research and medicine due to its unique properties and mechanisms of action. Its synthesis, chemical reactions, and applications make it a versatile tool in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
256.36 g/mol |
IUPAC Name |
1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocine |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3 |
InChI Key |
RGPDEAGGEXEMMM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)
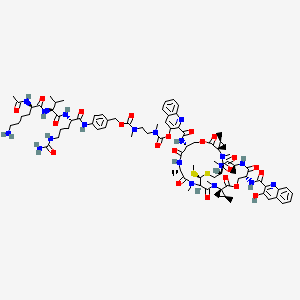

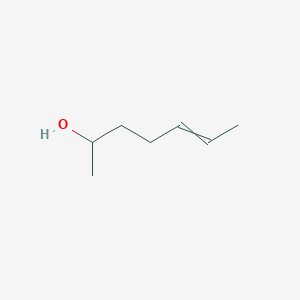
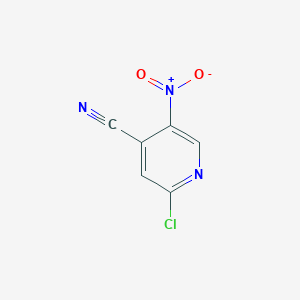
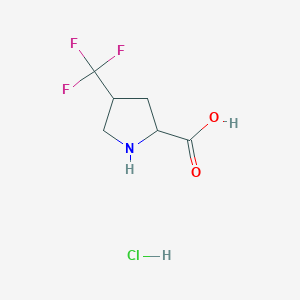
![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)

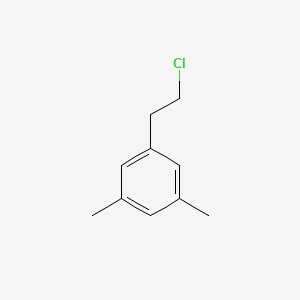

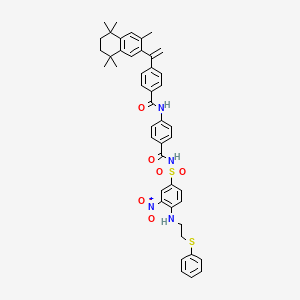
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
